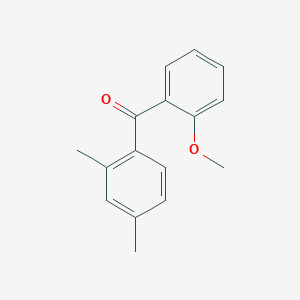

2,4-二甲基-2'-甲氧基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

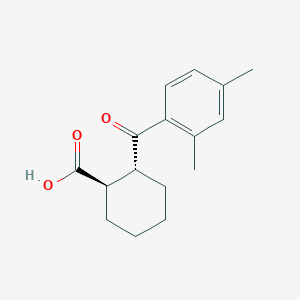

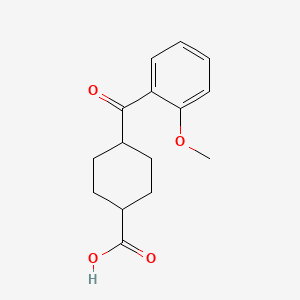

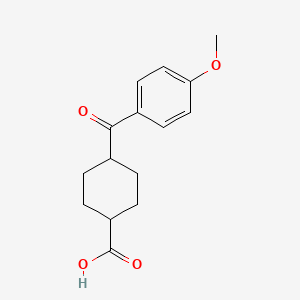

“2,4-Dimethyl-2’-methoxybenzophenone” is an organic compound . It is a derivative of benzophenone with two methyl groups on the benzene ring and a methoxy group on the phenone.

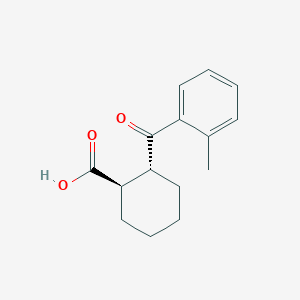

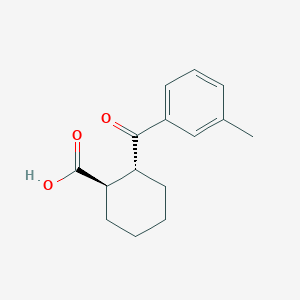

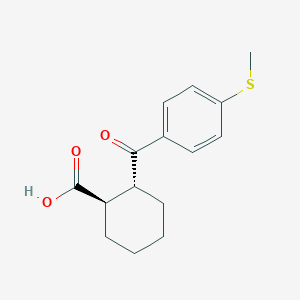

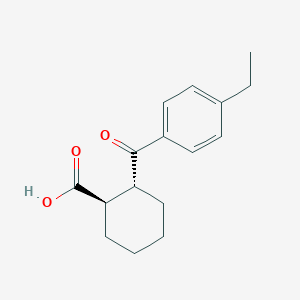

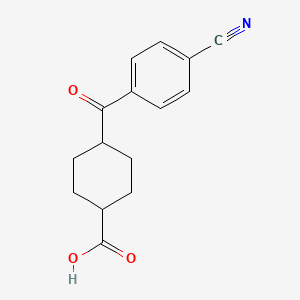

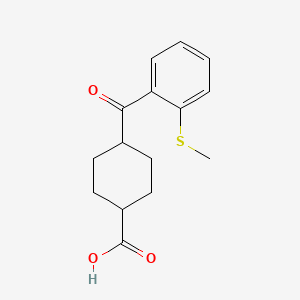

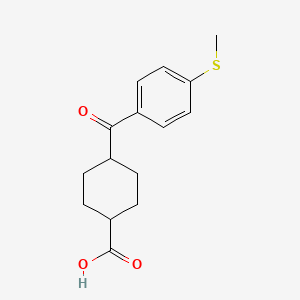

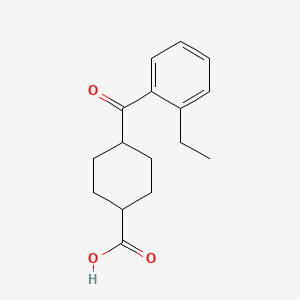

Molecular Structure Analysis

The molecular structure of “2,4-Dimethyl-2’-methoxybenzophenone” consists of a central carbon atom attached to two aryl groups . The exact 3D structure is not available in the retrieved sources.科学研究应用

UV Protection in Polyurethane Elastomers

The incorporation of methoxybenzophenone moieties into polyurethane structures has been studied for enhancing UV protection . The addition of compounds like 2,2′-dihydroxy-4-methoxybenzophenone into the polymer chain increases the material’s resistance to UV degradation. This application is crucial for materials exposed to sunlight or other sources of UV radiation, ensuring longevity and maintaining physical properties over time.

Anti-Hyperuricemic Therapeutics

Derivatives of methoxybenzophenone, such as 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, have shown potential as anti-hyperuricemic agents . These compounds can inhibit xanthine oxidase, a key enzyme involved in uric acid production. This application is significant in the medical field for the treatment of conditions like gout and hyperuricemia.

Organic Crystal Growth for Electronics

The growth of organic single crystals like 2,4-dihydroxybenzophenone is essential for various electronic applications . These crystals are used in devices that require specific optical properties, such as polarizers, photodetectors, and other optoelectronic components.

作用机制

Target of Action

Benzophenone derivatives are known to interact with various enzymes and proteins within the cell .

Mode of Action

Benzophenone derivatives are known to undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzophenone derivatives are known to participate in various metabolic pathways, including catabolic pathways that break down larger molecules into smaller ones .

Result of Action

The reaction of benzophenone derivatives with various enzymes and proteins can lead to changes in cellular function .

属性

IUPAC Name |

(2,4-dimethylphenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(12(2)10-11)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLRFVDAMAYAMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641459 |

Source

|

| Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-2'-methoxybenzophenone | |

CAS RN |

750633-50-2 |

Source

|

| Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。